molecular formula C7H14F2N2 B13843341 4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine

4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine

Cat. No.: B13843341
M. Wt: 164.20 g/mol
InChI Key: UKIWBXAKUJQVOO-UHFFFAOYSA-N
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Description

4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine is a synthetic organic compound with a unique structure that includes a pyrrolidine ring substituted with a methyl group and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine typically involves the reaction of 4-methylpyrrolidine with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include methanol, ethanol, and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the pure compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(2,2-difluoroethyl)-2-pyrrolidinamine
  • 4-Methyl-1-(2,2-difluoroethyl)-3-piperidinamine
  • 4-Methyl-1-(2,2-difluoroethyl)-3-azetidinamine

Uniqueness

4-Methyl-1-(2,2-difluoroethyl)-3-pyrrolidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-4-methylpyrrolidin-3-amine

InChI

InChI=1S/C7H14F2N2/c1-5-2-11(3-6(5)10)4-7(8)9/h5-7H,2-4,10H2,1H3

InChI Key

UKIWBXAKUJQVOO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1N)CC(F)F

Origin of Product

United States

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